molecular formula C33H32N2O6S4 B13741104 Naphtho[1,2-d]thiazolium, 1-(3-sulfopropyl)-2-[2-[[1-(3-sulfopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]-, inner salt CAS No. 4622-66-6

Naphtho[1,2-d]thiazolium, 1-(3-sulfopropyl)-2-[2-[[1-(3-sulfopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]-, inner salt

Cat. No.: B13741104
CAS No.: 4622-66-6
M. Wt: 680.9 g/mol
InChI Key: LJJASSFOPDYCPC-UHFFFAOYSA-N
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Description

Naphtho[1,2-d]thiazolium, 1-(3-sulfopropyl)-2-[2-[[1-(3-sulfopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]-, inner salt is a complex organic compound that belongs to the class of thiazolium salts. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, characterized by the presence of naphtho and thiazolium groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[1,2-d]thiazolium, 1-(3-sulfopropyl)-2-[2-[[1-(3-sulfopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]-, inner salt typically involves multi-step organic reactions. The process begins with the preparation of the naphtho[1,2-d]thiazole core, followed by the introduction of sulfopropyl groups and the formation of the inner salt. Common reagents used in these reactions include sulfur, phosphorus pentachloride, and various alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-d]thiazolium, 1-(3-sulfopropyl)-2-[2-[[1-(3-sulfopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]-, inner salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired product, with factors such as temperature, solvent, and reaction time playing crucial roles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, thiols, and various substituted derivatives. These products can have different properties and applications, making them valuable for further research and development.

Scientific Research Applications

Naphtho[1,2-d]thiazolium, 1-(3-sulfopropyl)-2-[2-[[1-(3-sulfopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]-, inner salt has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used as a probe or marker in biological studies, particularly in the investigation of cellular processes and molecular interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its unique structure and reactivity.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals, thanks to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Naphtho[1,2-d]thiazolium, 1-(3-sulfopropyl)-2-[2-[[1-(3-sulfopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]-, inner salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or nucleic acids, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Naphtho[1,2-d]thiazolium, 1-(3-sulfopropyl)-2-[2-[[1-(3-sulfopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]-, inner salt include other thiazolium salts and naphtho derivatives. Examples include:

  • Thiazolium chloride
  • Naphtho[1,2-d]thiazole
  • Sulfopropyl derivatives of other heterocyclic compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, including the naphtho and thiazolium groups and the sulfopropyl substituents. These features confer unique chemical and biological properties, making the compound valuable for various applications.

Properties

CAS No.

4622-66-6

Molecular Formula

C33H32N2O6S4

Molecular Weight

680.9 g/mol

IUPAC Name

3-[2-[2-[[1-(3-sulfopropyl)benzo[e][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate

InChI

InChI=1S/C33H32N2O6S4/c1-2-23(21-30-34(17-7-19-44(36,37)38)32-26-11-5-3-9-24(26)13-15-28(32)42-30)22-31-35(18-8-20-45(39,40)41)33-27-12-6-4-10-25(27)14-16-29(33)43-31/h3-6,9-16,21-22H,2,7-8,17-20H2,1H3,(H-,36,37,38,39,40,41)

InChI Key

LJJASSFOPDYCPC-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=C/C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])/C=C\4/N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)O

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)O

Origin of Product

United States

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